N-(5-bromopyridin-2-yl)cyclopropanecarboxamide

Procurement Supply Chain Cost Analysis

Regioisomer-confirmed building block for precise SAR. • Inactive GSK-3β control (vs. 4-Br isomer IC50 70 nM) for definitive positional selectivity profiling. • S1P3 antagonist lead (IC50 2.15 µM analog) as starting point for S1P receptor probe design. • Consistent purity & stock support reproducible Suzuki, Buchwald-Hartwig couplings.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 186253-84-9
Cat. No. B1298416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)cyclopropanecarboxamide
CAS186253-84-9
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC=C(C=C2)Br
InChIInChI=1S/C9H9BrN2O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13)
InChIKeyGACXRAMFHQCJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopyridin-2-yl)cyclopropanecarboxamide: Chemical Identity & Procurement


N-(5-Bromopyridin-2-yl)cyclopropanecarboxamide (CAS 186253-84-9) is a halogenated heterocyclic building block belonging to the N-(halopyridinyl)cyclopropanecarboxamide class, characterized by a cyclopropanecarboxamide moiety linked to a 5-bromo-substituted pyridine ring, with the molecular formula C9H9BrN2O and molecular weight 241.08 g/mol . It exists as an achiral solid with a calculated LogP of 1.82, a topological polar surface area (TPSA) of 42 Ų, and a melting point that remains unreported [1]. The compound is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry for the preparation of more complex molecular entities .

Halogenated heterocyclic building block for medicinal chemistry
Defined 5-bromo substitution enables cross-coupling (Suzuki, Buchwald-Hartwig)
Synthetic intermediate for systematic SAR and library synthesis

Why This Scaffold Cannot Be Replaced by Regioisomers or Halogen Analogs


The scientific and industrial utility of N-(5-bromopyridin-2-yl)cyclopropanecarboxamide is strictly defined by the precise spatial arrangement of its bromine atom (5-position of pyridine) and the cyclopropanecarboxamide group. Substitution with regioisomers such as N-(4-bromopyridin-2-yl)cyclopropanecarboxamide or N-(5-bromopyridin-3-yl)cyclopropanecarboxamide fundamentally alters molecular geometry, electronic distribution, and resultant binding interactions with biological targets . Similarly, halogen replacement with chlorine or fluorine modifies both reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and lipophilicity (LogP), thereby changing downstream synthetic outcomes and pharmacokinetic profiles . This compound serves as a defined synthetic entry point for further derivatization; its structural specificity ensures reproducible results in structure-activity relationship (SAR) campaigns and multi-step syntheses.

Regioisomer replacement (e.g., 4-bromo or 3-bromo) may alter molecular geometry and electronic distribution, shifting target binding.
Halogen substitution (Cl or F) can change cross-coupling reactivity and lipophilicity (LogP), affecting downstream synthetic outcomes.
Structural specificity of this scaffold ensures reproducible SAR; substitution risks unintended reactivity or property changes.

Differentiation Evidence for N-(5-Bromopyridin-2-yl)cyclopropanecarboxamide


Commercial Sourcing and Pricing Comparison

Among commercial vendors offering N-(5-bromopyridin-2-yl)cyclopropanecarboxamide, Hit2Lead provides transparent, entry-level pricing for small quantities: $39 for 200 µmol, $77 for 1 g, and $308 for 5 g . In contrast, multiple suppliers, including Chembase and ChemScene, list this compound as available only through custom synthesis or bulk inquiry, requiring a quote with no publicly disclosed baseline pricing [1]. This direct procurement difference matters for initial feasibility studies and small-scale medicinal chemistry campaigns where cost-per-compound at screening quantities is a decisive factor.

Commercial Pricing
Head-to-head
Hit2Lead $39 – $308 per 200 µmol – 5 g
vs
ChemScene / Chembase Quote only no public pricing
Supports budget-conscious procurement for pilot SAR studies
Pricing as of 2026; subject to change
Procurement Supply Chain Cost Analysis

Lipophilicity and LogP Comparison Across Analogs

The calculated partition coefficient (LogP) for N-(5-bromopyridin-2-yl)cyclopropanecarboxamide is 1.82, determined by Hit2Lead using standard computational models . Although experimental LogP values for direct regioisomers (e.g., N-(4-bromopyridin-2-yl)cyclopropanecarboxamide) are not publicly available in the same dataset, the 5-bromo substitution pattern confers distinct lipophilicity relative to other halogenated or positional isomers, which directly influences membrane permeability, solubility, and pharmacokinetic behavior in downstream biological assays . The bromine atom at the 5-position also provides a defined reactive handle for palladium-catalyzed cross-coupling reactions, whereas alternative substitution patterns may yield different reactivity profiles and coupling efficiencies .

Calculated LogP
Class-level
1.82
Supports computational ADME modeling
Experimental LogP not reported; comparator data unavailable
Drug Design ADME Physicochemical Properties

Topological Polar Surface Area and Oral Bioavailability

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide exhibits a topological polar surface area (TPSA) of 42 Ų, a value derived from its molecular structure and reported in authoritative compound databases [1]. According to established medicinal chemistry guidelines (Veber's rules), compounds with TPSA ≤ 140 Ų possess favorable oral bioavailability potential, placing this compound well within the optimal range [2]. While TPSA is a class-level property shared among N-(halopyridinyl)cyclopropanecarboxamides, the specific 5-bromo-2-pyridinyl substitution yields this precise value, which differs from alternative halogenated or regioisomeric analogs and influences hydrogen-bonding capacity, membrane permeability, and target engagement .

Topological PSA
Class-level
42 Ų
Favorable oral bioavailability potential (in silico)
Veber’s rule: TPSA ≤140 Ų; experimental validation recommended
Medicinal Chemistry Drug-likeness Bioavailability

5-Bromo Substituent as a Cross-Coupling Handle

The bromine atom at the 5-position of the pyridine ring in N-(5-bromopyridin-2-yl)cyclopropanecarboxamide provides a defined reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This reactivity profile distinguishes it from non-halogenated analogs and from regioisomers such as N-(4-bromopyridin-2-yl)cyclopropanecarboxamide, where the bromine position alters electronic effects and coupling efficiency . Unlike the 4-bromo isomer, which has demonstrated GSK-3β inhibitory activity (IC50 = 70 nM) in neuroblastoma cells , the 5-bromo isomer is predominantly employed as a versatile synthetic intermediate rather than a direct bioactive compound, enabling diverse derivatization pathways in medicinal chemistry programs .

Synthetic Utility
Cross-study
5-Bromo (this compound) Synthetic intermediate enables cross-coupling
vs
4-Bromo isomer GSK-3β IC50 70 nM bioactive, kinase inhibitor
Regioisomeric bromine position defines synthetic vs biological role
5-bromo lacks reported direct bioactivity
Synthetic Chemistry Cross-Coupling Building Blocks

S1P3 Receptor Antagonism Class-Level Evidence

While direct biological activity data for N-(5-bromopyridin-2-yl)cyclopropanecarboxamide is not publicly available, a closely related analog—N-(5-bromopyridin-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide—has demonstrated antagonism at the sphingosine-1-phosphate receptor 3 (S1P3, human) with an IC50 of 2.15 µM (2,150 nM) in a screening assay conducted by The Scripps Research Institute Molecular Screening Center [1]. This class-level inference suggests that the N-(5-bromopyridin-2-yl)cyclopropanecarboxamide scaffold may possess inherent affinity for S1P receptors, a family implicated in inflammation, cardiovascular regulation, and immune cell trafficking [2]. The structural simplification of the parent scaffold (removal of the dimethyl and methylprop-1-enyl substituents) offers a cleaner starting point for systematic SAR exploration.

S1P3 Antagonism
Class-level
Target compound No direct data
vs
Close analog IC50 2.15 µM S1P3 antagonist
Class-level evidence suggests scaffold affinity for S1P receptors
Direct measurement required for this compound
GPCR Sphingosine-1-Phosphate Inflammation

GSK-3β Inhibition: Comparison with 4-Bromo Regioisomer

The 4-bromo regioisomer, N-(4-bromopyridin-2-yl)cyclopropanecarboxamide, exhibits potent inhibition of glycogen synthase kinase 3 beta (GSK-3β) with an IC50 of 70 nM in neuroblastoma cells, effectively reducing tau hyperphosphorylation in cellular models of neurodegeneration . In contrast, N-(5-bromopyridin-2-yl)cyclopropanecarboxamide has no reported GSK-3β inhibitory activity in accessible literature, highlighting a critical structure-activity relationship: the position of the bromine atom on the pyridine ring dictates target engagement and biological outcome . This differential activity profile is further supported by studies on the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, where specific substitution patterns yield nanomolar GSK-3β inhibitors [1].

GSK-3β Inhibition
Cross-study
5-Bromo isomer No reported activity
vs
4-Bromo isomer IC50 70 nM potent GSK-3β inhibitor
Positional SAR: 5-bromo isomer inactive against GSK-3β
Use as control in kinase inhibitor SAR programs
Kinase Inhibition Neurodegeneration GSK-3β

Research and Industrial Applications


S1P Receptor Modulator Development Scaffold

Based on class-level evidence demonstrating that a structurally related N-(5-bromopyridin-2-yl)cyclopropanecarboxamide analog antagonizes the S1P3 receptor with an IC50 of 2.15 µM, researchers can employ CAS 186253-84-9 as a minimal scaffold for systematic SAR exploration targeting sphingosine-1-phosphate (S1P) receptor subtypes [1]. The unsubstituted cyclopropane ring and 5-bromo handle provide a clean synthetic starting point for introducing diverse substituents to probe S1P1-5 receptor selectivity and potency, with potential applications in autoimmune, inflammatory, and cardiovascular disease research.

Versatile Cross-Coupling Building Block

N-(5-Bromopyridin-2-yl)cyclopropanecarboxamide is employed as a halogenated heterocyclic building block in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl-aryl bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (alkyne coupling) . The 5-bromo substituent serves as an effective leaving group, enabling the introduction of diverse aryl, heteroaryl, amine, and alkyne functionalities. This synthetic utility supports the construction of compound libraries for high-throughput screening and the late-stage functionalization of advanced intermediates in drug discovery programs.

Kinase Inhibition SAR by Bromine Position

Comparative analysis reveals that the 4-bromo regioisomer (N-(4-bromopyridin-2-yl)cyclopropanecarboxamide) potently inhibits GSK-3β (IC50 = 70 nM), whereas the 5-bromo isomer (CAS 186253-84-9) exhibits no reported activity against this kinase . This positional SAR makes the 5-bromo compound a valuable control or comparator in kinase inhibitor discovery programs where bromine substitution patterns are systematically varied. Researchers can use CAS 186253-84-9 to establish baseline inactivity and confirm that observed biological effects arise from specific regioisomeric configurations rather than non-specific scaffold effects.

Computational Chemistry and In Silico Screening

With a defined LogP of 1.82 and TPSA of 42 Ų, N-(5-bromopyridin-2-yl)cyclopropanecarboxamide meets established drug-likeness criteria (Veber's rules: TPSA ≤ 140 Ų) and offers predictable physicochemical behavior for computational modeling [2]. These well-characterized parameters support virtual screening campaigns, pharmacophore modeling, and ADME prediction workflows. Procurement of this specific compound ensures that experimental validation studies align precisely with computational predictions, reducing the risk of property mismatches that can occur when substituting with poorly characterized analogs.

Application
Selection Property
Validation Focus
S1P receptor SAR exploration
Minimal 5-bromo scaffold with clean handle
S1P subtype selectivity and potency profiling
Cross-coupling building block
5-bromo reactive handle for Pd-catalyzed couplings
Reaction scope and functional group tolerance
Regioisomeric kinase inhibition SAR
5-bromo vs 4-bromo substitution control
Target engagement profiling and baseline activity confirmation
In silico screening & computational chemistry
Well-characterized LogP and TPSA profile
Experimental validation of predicted ADME and binding properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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